molecular formula C4H10N2O B1223007 1,4-Diamino-2-butanone dihydrochloride CAS No. 3660-09-1

1,4-Diamino-2-butanone dihydrochloride

Cat. No.: B1223007
CAS No.: 3660-09-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
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Description

1,4-Diamino-2-butanone dihydrochloride is a chemical compound with the molecular formula H₂NCH₂CH₂COCH₂NH₂ · 2HCl. It is known for its role as a competitive inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. This compound has been utilized in various scientific research applications, particularly in the study of polyamine metabolism and its effects on cellular processes .

Biochemical Analysis

Biochemical Properties

1,4-Diamino-2-butanone dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a competitive inhibitor of ornithine decarboxylase, which is a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and differentiation. By inhibiting ornithine decarboxylase, this compound reduces the levels of polyamines, thereby affecting cellular functions and growth .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It promotes redox imbalance in Trypanosoma cruzi and mammalian cells, leading to decreased cell viability and changes in redox balance . This compound also affects the yeast to hyphae transition in Mucor rouxii and induces the proliferation of the yeast form in Candida albicans . Additionally, it has been observed to impair promastigote proliferation in Leishmania amazonensis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ornithine decarboxylase, leading to the inhibition of polyamine biosynthesis . This inhibition results in decreased levels of polyamines, which are crucial for cell growth and differentiation. The compound also undergoes metal-catalyzed oxidation, producing hydrogen peroxide, ammonium ion, and a highly toxic α-oxoaldehyde . These oxidative products contribute to the cytotoxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under certain conditions, but its degradation products can have long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive mechanisms in treated cells, such as enhanced putrescine uptake in Leishmania amazonensis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit cell growth and proliferation, while higher doses may lead to toxic or adverse effects . In Leishmania amazonensis, the compound impairs promastigote proliferation in a dose-dependent manner, with higher concentrations causing more significant inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamine biosynthesis. It interacts with ornithine decarboxylase, leading to the inhibition of polyamine synthesis . This compound also affects the transport and synthesis of putrescine in Leishmania amazonensis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules and its stability under different conditions .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it exerts its effects on cellular function . In Leishmania amazonensis, the compound causes mitochondrial damage, indicating its localization within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diamino-2-butanone dihydrochloride can be synthesized through the reaction of 1,4-diaminobutane with glyoxal in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diamino-2-butanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Diamino-2-butanone dihydrochloride has been extensively used in scientific research, particularly in the following areas:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studying the effects of polyamine metabolism on cellular processes, including growth and differentiation.

    Medicine: Investigating its potential as a therapeutic agent in diseases related to polyamine metabolism.

    Industry: Used as a media supplement for the growth of certain bacterial strains

Comparison with Similar Compounds

Uniqueness: 1,4-Diamino-2-butanone dihydrochloride is unique due to its specific inhibitory action on ornithine decarboxylase, making it a valuable tool in studying polyamine metabolism and its effects on cellular processes. Its ability to inhibit polyamine synthesis distinguishes it from other similar compounds .

Properties

IUPAC Name

1,4-diaminobutan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRKYQXFDHZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3660-09-1
Record name 1,4-diaminobutan-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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